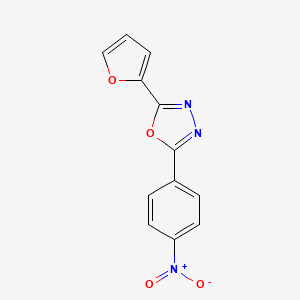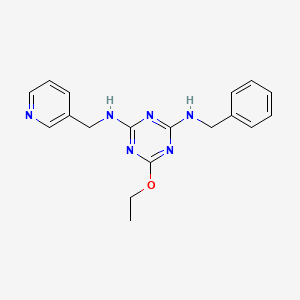![molecular formula C18H17N5O3S2 B5506310 2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the construction of the triazole, benzodioxole, and thiazole cores, followed by their subsequent functionalization and coupling. Techniques such as the 1,3-dipolar cycloaddition reaction, commonly employed for triazole formation, and condensation reactions for thiazole synthesis are critical. For instance, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives showcases the complexity and diversity of approaches used in synthesizing these types of molecules (Huicheng Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of multiple heterocyclic rings, which are crucial for their biological activities. Techniques such as NMR, IR, and mass spectrometry are typically used to elucidate these structures, confirming the positions of substituents and the overall molecular architecture. The study on the synthesis and characterization of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus illustrates the importance of structural analysis in understanding the properties of these compounds (N. Rezki, 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups present in their structure. These molecules often undergo reactions such as nucleophilic substitution, addition, and cycloaddition, which are pivotal in their synthetic modification and application in further chemical syntheses. The versatility in chemical reactions allows for the design of molecules with targeted properties for specific applications.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by their molecular structure and have a direct impact on their handling and formulation in various applications.
Chemical Properties Analysis
Chemical properties, such as acidity (pKa), reactivity, and stability, are essential for understanding the behavior of these compounds in biological systems or chemical reactions. For example, the pKa determination of newly synthesized derivatives provides insight into their protonation states, which can influence their interaction with biological targets or reactivity in chemical syntheses (M. Duran & M. Canbaz, 2013).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- A study on the synthesis and antimicrobial activity of related triazole compounds revealed significant effectiveness against gram-positive and gram-negative bacteria, as well as fungal strains (Rezki, 2016).
- Another research demonstrated the synthesis of derivatives with antimicrobial effects against foodborne bacteria, various Candida yeasts, and Aspergillus and Penicillium fungi species (Cankiliç & Yurttaş, 2017).
Anticonvulsant Properties
- Benztriazoles with mercapto-triazole were synthesized and evaluated for anticonvulsant activity, displaying significant potential in this area (Liu, Zhang, Jin, & Quan, 2016).
Anticancer Properties
- Research into 4-thiazolidinones containing benzothiazole moiety indicated anticancer activity on various cancer cell lines, highlighting the potential of these compounds in cancer treatment (Havrylyuk et al., 2010).
- Another study focused on the synthesis of benzothiazole derivatives as potential anticancer agents targeting MMP-9, an enzyme involved in tumor progression (Özdemir et al., 2017).
Anti-inflammatory Properties
- A study on triazole-based benzothiazole/benzoxazole derivatives showed significant anti-inflammatory activity and MAP kinase inhibition, indicating potential as non-steroidal anti-inflammatory drugs (Tariq, Kamboj, Alam, & Amir, 2018).
Propiedades
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c1-3-6-23-16(12-4-5-13-14(7-12)26-10-25-13)21-22-18(23)28-9-15(24)20-17-19-11(2)8-27-17/h3-5,7-8H,1,6,9-10H2,2H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTSXDKVICXXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![3-bromo-N'-{2-[(4-bromobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5506237.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)
![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)

![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
methanone](/img/structure/B5506318.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)
![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)
